trans-4-(Morpholinomethyl)cyclohexanamine
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Overview
Description
Trans-4-(morpholinomethyl)cyclohexan-1-amine is a chemical compound that features a cyclohexane ring substituted with a morpholinomethyl group at the 4-position and an amine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(morpholinomethyl)cyclohexan-1-amine typically involves the use of transaminase-catalysis. This method allows for the production of trans-4-substituted cyclohexane-1-amines by starting from the corresponding ketone or through diastereomer selective deamination of diastereomeric mixtures . The reaction conditions often involve the use of specific transaminases that enable the conversion of cis-diastereomers to the corresponding ketones, followed by the production of highly diastereopure trans-amines.
Industrial Production Methods
In industrial settings, the production of trans-4-(morpholinomethyl)cyclohexan-1-amine may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize advanced catalytic methods and continuous-flow systems to enhance productivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Trans-4-(morpholinomethyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted cyclohexane derivatives.
Scientific Research Applications
Trans-4-(morpholinomethyl)cyclohexan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and other medical conditions.
Mechanism of Action
The mechanism of action of trans-4-(morpholinomethyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trans-4-methylcyclohexylamine: This compound features a methyl group instead of a morpholinomethyl group and is used in similar applications.
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate: This compound is used as a crosslinker in bioconjugation and has different functional groups compared to trans-4-(morpholinomethyl)cyclohexan-1-amine.
Uniqueness
Trans-4-(morpholinomethyl)cyclohexan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(morpholin-4-ylmethyl)cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h10-11H,1-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTCVDMEKQNGOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2CCOCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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